5,6,11,12-Tetrakis(4-aminophenyl)naphthacene
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Overview
Description
5,6,11,12-Tetrakis(4-aminophenyl)naphthacene is an organic compound that belongs to the family of polycyclic aromatic hydrocarbons This compound is characterized by its four aminophenyl groups attached to a naphthacene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,11,12-Tetrakis(4-aminophenyl)naphthacene typically involves multi-step organic reactions. One common method includes the condensation of 4-aminobenzaldehyde with naphthacene derivatives under controlled conditions. The reaction is often catalyzed by acids or bases and requires precise temperature control to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques. These methods often utilize automated reactors and continuous flow systems to maintain consistent reaction conditions and high yields. The use of advanced purification techniques, such as chromatography, ensures the isolation of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
5,6,11,12-Tetrakis(4-aminophenyl)naphthacene undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The aminophenyl groups can participate in electrophilic substitution reactions, where reagents like halogens or nitro compounds are used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
5,6,11,12-Tetrakis(4-aminophenyl)naphthacene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its anticancer properties and ability to interact with DNA.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mechanism of Action
The mechanism by which 5,6,11,12-Tetrakis(4-aminophenyl)naphthacene exerts its effects involves its interaction with molecular targets such as DNA and proteins. The aminophenyl groups facilitate binding to these targets, leading to various biological effects. The compound’s planar structure allows it to intercalate between DNA bases, potentially disrupting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
Tetrakis(4-aminophenyl)methane: Similar in structure but with a central methane core instead of naphthacene.
5,10,15,20-Tetrakis(4-aminophenyl)porphyrin: Contains a porphyrin core and is used in different applications such as catalysis and photodynamic therapy.
Uniqueness
5,6,11,12-Tetrakis(4-aminophenyl)naphthacene is unique due to its naphthacene core, which imparts distinct electronic and structural properties. This uniqueness makes it particularly valuable in applications requiring specific electronic characteristics, such as organic electronics and fluorescent probes.
Properties
CAS No. |
918164-23-5 |
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Molecular Formula |
C42H32N4 |
Molecular Weight |
592.7 g/mol |
IUPAC Name |
4-[6,11,12-tris(4-aminophenyl)tetracen-5-yl]aniline |
InChI |
InChI=1S/C42H32N4/c43-29-17-9-25(10-18-29)37-33-5-1-2-6-34(33)38(26-11-19-30(44)20-12-26)42-40(28-15-23-32(46)24-16-28)36-8-4-3-7-35(36)39(41(37)42)27-13-21-31(45)22-14-27/h1-24H,43-46H2 |
InChI Key |
NNFZIBZSLFVAIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C(=C4C=CC=CC4=C(C3=C2C5=CC=C(C=C5)N)C6=CC=C(C=C6)N)C7=CC=C(C=C7)N)C8=CC=C(C=C8)N |
Origin of Product |
United States |
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